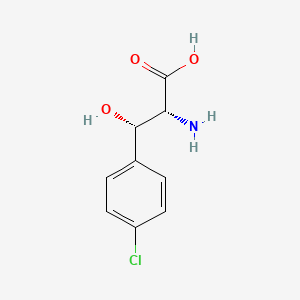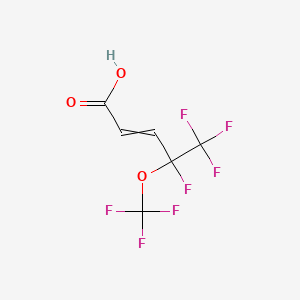
(2E)-4,5,5,5-tetrafluoro-4-(trifluoromethoxy)pent-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pent-2-enoic acid is a fluorinated organic compound with the molecular formula C6H3F7O3. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties to the molecule. This compound is of interest in various fields of scientific research due to its distinctive structure and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pent-2-enoic acid typically involves the introduction of fluorine atoms into the molecular structure through specialized fluorination techniques. One common method involves the reaction of a suitable precursor with fluorinating agents under controlled conditions. For example, the reaction of a pentenoic acid derivative with a fluorinating reagent such as sulfur tetrafluoride (SF4) or a similar fluorinating agent can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using advanced equipment to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully optimized to maximize yield and purity. The use of continuous flow reactors and other modern techniques can further enhance the scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pent-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced fluorinated compounds.
Substitution: The fluorine atoms in the molecule can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are tailored to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while substitution reactions can produce a variety of fluorinated derivatives with different functional groups .
Aplicaciones Científicas De Investigación
4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pent-2-enoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex fluorinated molecules, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique fluorinated structure makes it a useful probe in biological studies, particularly in understanding enzyme interactions and metabolic pathways.
Medicine: Fluorinated compounds are often explored for their potential therapeutic properties, and this compound may serve as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pent-2-enoic acid involves its interaction with specific molecular targets and pathways. The presence of multiple fluorine atoms can influence the compound’s reactivity and binding affinity to biological molecules. For example, the compound may interact with enzymes or receptors through hydrogen bonding, van der Waals forces, and other non-covalent interactions. These interactions can modulate the activity of the target molecules and lead to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pent-2-enoic acid: This compound has a similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
2’,3,4,5-Tetrafluoro-4’‘-propyl-1,1’4’,1’'-terphenyl: Another fluorinated compound with a different core structure but similar fluorine content.
Uniqueness
4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pent-2-enoic acid is unique due to the presence of both trifluoromethoxy and multiple fluorine atoms on the pentenoic acid backbone. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, which are not commonly found in other fluorinated compounds .
Propiedades
IUPAC Name |
4,5,5,5-tetrafluoro-4-(trifluoromethoxy)pent-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F7O3/c7-4(5(8,9)10,2-1-3(14)15)16-6(11,12)13/h1-2H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHICSLFQMDXOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(C(F)(F)F)(OC(F)(F)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 2-({[(2-bromophenyl)methyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B12443223.png)

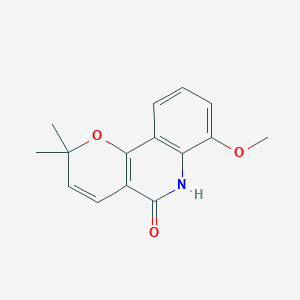
![cyclopentane;ditert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron](/img/structure/B12443264.png)
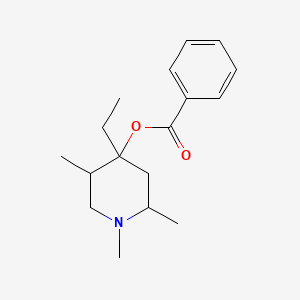

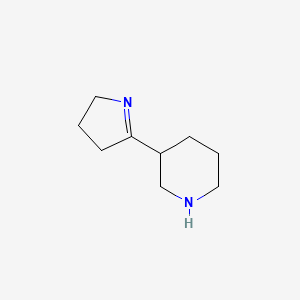
![(3S,9S,11R,18S,20R,21R,24S,25S,26S)-18-amino-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone;hydrochloride](/img/structure/B12443305.png)
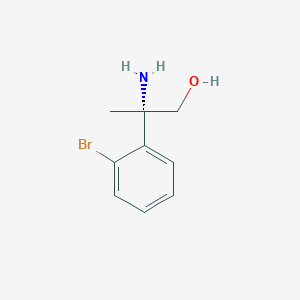
![[(2,4,6-Trimethoxyphenyl)methyl]hydrazine](/img/structure/B12443314.png)
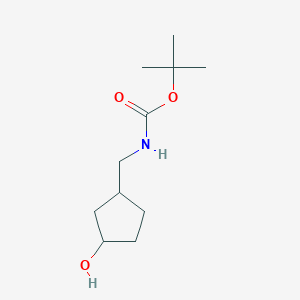
![1-[Carboxy(methyl)amino]pyrrolidine-2,5-dione](/img/structure/B12443317.png)
